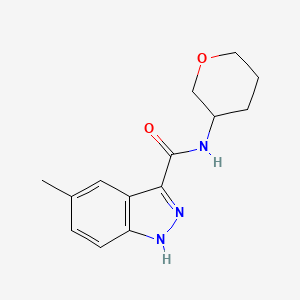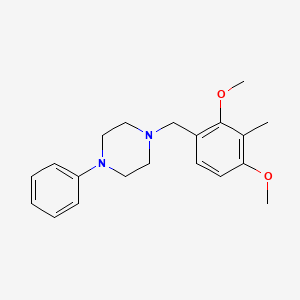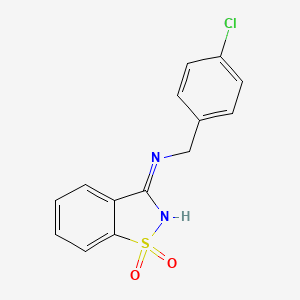
5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been the subject of investigation. This compound has been found to act as an inhibitor of certain enzymes, including protein kinases. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
Research has shown that 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has significant biochemical and physiological effects. This compound has been found to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anticancer activity, which may have implications for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in lab experiments include its ability to modulate the activity of specific enzymes and receptors, as well as its potential therapeutic applications. However, there are also limitations to its use, including the need for further investigation into its safety and efficacy.
Orientations Futures
There are numerous future directions for research on 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in combination with other therapeutic agents. Additionally, further investigation into its safety and efficacy will be necessary before it can be considered for clinical use.
In conclusion, 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide is a promising compound for scientific research due to its potential therapeutic applications and significant biochemical and physiological effects. Further investigation into its mechanism of action, safety, and efficacy will be necessary to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide has been described in the literature. One method involves the reaction of 5-methyl-1H-indazole-3-carboxylic acid with tetrahydro-2H-pyran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding ester. This ester is then treated with ammonia to yield the desired amide product.
Applications De Recherche Scientifique
The potential applications of 5-methyl-N-(tetrahydro-2H-pyran-3-yl)-1H-indazole-3-carboxamide in scientific research are numerous. This compound has been found to have activity against a range of biological targets, including enzymes and receptors. Research has shown that this compound can modulate the activity of certain enzymes, which may have implications for the treatment of diseases such as cancer and inflammation.
Propriétés
IUPAC Name |
5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-4-5-12-11(7-9)13(17-16-12)14(18)15-10-3-2-6-19-8-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEKXSDGKDCXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)NC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(oxan-3-yl)-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6075650.png)
methanone](/img/structure/B6075658.png)

![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6075724.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B6075740.png)
![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
![2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075751.png)